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Compound of Interest

Compound Name: Pemigatinib-D6

Cat. No.: B13841940

This technical guide provides a comprehensive overview of the physicochemical properties of
deuterated Pemigatinib, tailored for researchers, scientists, and drug development
professionals. Due to the limited publicly available data on deuterated Pemigatinib, this guide
establishes the known properties of the parent compound, Pemigatinib, and subsequently
elucidates the anticipated effects of deuteration based on established scientific principles.

Introduction to Pemigatinib and the Role of
Deuteration

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR)
subtypes 1, 2, and 3.[1][2] It is approved for the treatment of adults with previously treated,
unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or
other rearrangement.[1][3][4][5] By blocking the FGFR signaling pathways, Pemigatinib
effectively decreases cell viability in cancer cell lines with activating FGFR amplifications and
fusions.[1][3]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium,
is a well-established approach in medicinal chemistry to enhance the pharmacokinetic profile of
a drug.[6][7] The primary mechanism behind this improvement is the kinetic isotope effect,
where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H)
bond, can slow down metabolic processes, leading to a longer drug half-life and potentially
reduced dosing frequency.[6][8][9]
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Physicochemical Properties: Pemigatinib vs.

Deuterated Pemigatinib

The following tables summarize the known physicochemical properties of Pemigatinib and the

predicted properties of its deuterated analogue.

Table 1: General and Calculated Physicochemical Properties

Deuterated
Property Pemigatinib Pemigatinib Data Source
(Predicted)
Molecular Formula C24H27F2Ns04 C24H27-xDxF2Ns04 [4][10]
_ 487.50 + (1.008 x x)
Molecular Weight 487.50 g/mol [10][11][12]
g/mol
pKa (Strongest Basic) 5.9 Marginally altered [1]
logP 1.82-2.26 Slightly lower [1]
Polar Surface Area 83.16 A2 Unchanged [1]
Hydrogen Bond
1 Unchanged [1]
Donors
Hydrogen Bond
6 Unchanged [1]

Acceptors

X = number of deuterium atoms

Table 2: Experimentally Determined Physicochemical Properties
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Deuterated
Property Pemigatinib Pemigatinib Data Source
(Predicted)

) White to off-white Likely a white to off-

Physical State , _ _ [4][13]
solid white solid
0.144 mg/mL (pH- Potentially slightl

Water Solubility J P ) y SIgY [1114]
dependent) increased
Data available (PDB May exhibit minor

Crystal Structure ) [14][15]
ID: 7WCL) differences

The Impact of Deuteration on Physicochemical
Properties

While the replacement of hydrogen with deuterium is a subtle structural modification, it can
impart measurable changes in the physicochemical properties of a molecule.[6]

» Molecular Weight: The most direct consequence of deuteration is an increase in molecular
weight, directly proportional to the number of deuterium atoms incorporated.

 Lipophilicity (logP): Deuteration can lead to a slight decrease in lipophilicity.[6] This is
attributed to the shorter and less polarizable C-D bond compared to the C-H bond.[8]

e pKa: The effect of deuteration on the acid dissociation constant (pKa) is generally minimal,
as the electronic properties of hydrogen and deuterium are nearly identical.[6]

o Solubility: The impact of deuteration on aqueous solubility is not always predictable but can
lead to a modest increase.[15] This may be due to subtle changes in crystal lattice energy
and interactions with water molecules.

o Crystal Structure: Minor alterations in bond lengths and vibrational energies upon
deuteration can potentially lead to differences in the crystal packing and, consequently, the
crystal structure of the solid form.[15]
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The most significant impact of deuteration, however, lies in its effect on metabolic stability. The
kinetic isotope effect can substantially slow the rate of cytochrome P450 (CYP)-mediated
metabolism, a major clearance pathway for many drugs. For Pemigatinib, which is primarily
metabolized by CYP3A4, strategic deuteration at metabolically vulnerable positions could lead
to a more favorable pharmacokinetic profile.

Experimental Protocols

The following are standard experimental methodologies for the determination of key
physicochemical properties of small molecule drugs like Pemigatinib and its deuterated
analogues.

Solubility Determination (Shake-Flask Method)

e An excess amount of the test compound is added to a known volume of a buffered aqueous
solution at a specific pH (e.g., 1.2, 4.5, and 6.8) and purified water.

e The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25
°C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

e The suspension is then filtered to remove any undissolved solid.

e The concentration of the dissolved compound in the filtrate is quantified using a validated
analytical method, such as High-Performance Liquid Chromatography with UV detection
(HPLC-UV).

pKa Determination (Potentiometric Titration)

e A precise amount of the test compound is dissolved in a suitable co-solvent system (e.qg.,
methanol/water).

e The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a strong
base (e.g., NaOH).

e The pH of the solution is monitored continuously throughout the titration using a calibrated
pH meter.

e The pKa value(s) are determined from the inflection points of the resulting titration curve.
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Lipophilicity Determination (LogD Shake-Flask Method)

o A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered
agueous solution at a specific pH (e.g., 7.4).

e The mixture is shaken vigorously to ensure thorough mixing of the two phases and then
allowed to separate.

e The concentration of the compound in both the n-octanol and aqueous phases is determined
by a suitable analytical method (e.g., HPLC-UV).

o The distribution coefficient (LogD) is calculated as the logarithm of the ratio of the
concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the FGFR signaling
pathway targeted by Pemigatinib and a general workflow for the physicochemical
characterization of a deuterated drug candidate.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.
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Caption: Experimental workflow for the physicochemical characterization of deuterated
Pemigatinib.

Conclusion

While direct experimental data on deuterated Pemigatinib remains proprietary or unpublished,
a robust understanding of the physicochemical properties of the parent compound, coupled
with established principles of deuteration, allows for a predictive assessment. The primary
benefit of deuterating Pemigatinib is expected to be an improvement in its metabolic stability,
potentially leading to an enhanced pharmacokinetic profile. The subtle changes in other
physicochemical properties, such as solubility and lipophilicity, are generally considered
secondary but should be experimentally verified. The methodologies and workflows presented
in this guide provide a solid framework for the comprehensive physicochemical characterization
of deuterated Pemigatinib, a crucial step in its journey as a potentially improved therapeutic
agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical Properties of Deuterated Pemigatinib:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13841940#physicochemical-properties-of-
deuterated-pemigatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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